molecular formula C12H10IN B8564579 4-(4-Iodobenzyl)pyridine

4-(4-Iodobenzyl)pyridine

Cat. No.: B8564579
M. Wt: 295.12 g/mol
InChI Key: HKUYVVUKPTYHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodobenzyl)pyridine is a useful research compound. Its molecular formula is C12H10IN and its molecular weight is 295.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10IN

Molecular Weight

295.12 g/mol

IUPAC Name

4-[(4-iodophenyl)methyl]pyridine

InChI

InChI=1S/C12H10IN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9H2

InChI Key

HKUYVVUKPTYHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.0 g (30 mmol) of 4-benzylpyridine was dissolved in 30 ml of acetic acid. 3.53 ml (65 mmol) of concentrated sulfuric acid, 2.99 g (11.8 mmol) of iodine and 1.17 g (5.9 mmol) of sodium iodate were added to the solution, and the resultant mixture was stirred at 70° C. for 20 hours. After cooling, 0.15 g of sodium metaperiodate was added to the reaction mixture. After the distillation under reduced pressure, water was added to the residue, which was washed with dichloromethane. After the addition of 1 N aqueous sodium hydroxide solution followed by the extraction with dichloromethane twice, the solvent was evaporated. The residue was purified by the silica gel column chromatography to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.53 mL
Type
reactant
Reaction Step Two
Quantity
2.99 g
Type
reactant
Reaction Step Two
Quantity
1.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.15 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-(pyridin-4-ylmethyl)aniline (679 mg, 3.7 mmol) in acetic acid (1.84 mL) and concentrated hydrochloric acid (0.787 mL) was cooled to 0° C. NaNO2 (280 mg, 40.7 mmol) in water (1.23 mL) was added dropwise and the reaction mixture was allowed to stir for 30 min. A solution of KI (737 mg, 4.44 mmol) and iodine (563 mg, 2.22 mmole) in water (3.7 mL) was added dropwise to the above solution. The solution stirred for 30 min at 0° C. and for 1 h at rt. The reaction was quenched by the addition of aq. NaS2O4 and the solution was extracted with EtOAc. The combined organic solutions were washed with sat. NaHCO3, brine and 1% NaOH, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give the title compound (140 mg, 18%). LCMS: (FA) ES+ 296.1 (M+1).
Quantity
679 mg
Type
reactant
Reaction Step One
Quantity
1.84 mL
Type
solvent
Reaction Step One
Quantity
0.787 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.23 mL
Type
solvent
Reaction Step Two
Quantity
563 mg
Type
reactant
Reaction Step Three
Name
Quantity
3.7 mL
Type
solvent
Reaction Step Three
Yield
18%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.